Omipalisib, also known as GSK2126458, is a highly selective, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). Distinguished by its extraordinary picomolar binding affinity across all PI3K isoforms (p110α, β, δ, γ) and sub-nanomolar potency against both mTORC1 and mTORC2, it represents one of the most potent PI3K pathway inhibitors developed to date [1]. For procurement professionals and lead researchers, Omipalisib provides a highly stable, solid-state compound that ensures complete, simultaneous shutdown of the PI3K/Akt/mTOR signaling axis, making it a critical benchmark material for oncology modeling, resistance pathway analysis, and advanced formulation development .
Substituting Omipalisib with first-generation dual inhibitors like Dactolisib (BEZ235) or pan-PI3K inhibitors like Buparlisib (BKM120) fundamentally compromises experimental reproducibility and pathway suppression. Legacy dual inhibitors such as BEZ235 require significantly higher nanomolar concentrations to achieve equivalent PI3Kα inhibition, which introduces severe solubility bottlenecks and necessitates complex liposomal formulations to prevent in vivo precipitation [1]. Furthermore, utilizing pan-PI3K inhibitors fails to suppress mTORC1/2 activity, leading to compensatory Akt phosphorylation at Ser473 that reactivates tumor survival networks [2]. Procuring Omipalisib ensures a unified, picomolar-level blockade that prevents these feedback loops while minimizing solvent-induced toxicity and formulation overhead.
Omipalisib demonstrates unprecedented picomolar potency against PI3Kα, significantly outperforming the widely used benchmark Dactolisib (BEZ235). While BEZ235 requires nanomolar concentrations to inhibit PI3Kα, Omipalisib achieves profound inhibition at a fraction of the dose[1]. This extreme potency allows researchers to utilize ultra-low concentrations in cellular assays, drastically reducing the required volume of DMSO or other solvents, thereby minimizing off-target cytotoxicity and improving the signal-to-noise ratio in sensitive phenotypic screens .
| Evidence Dimension | PI3Kα Inhibition (Ki / IC50) |
| Target Compound Data | Omipalisib Ki = 0.019 nM (19 pM) |
| Comparator Or Baseline | Dactolisib (BEZ235) IC50 = 4.0 nM |
| Quantified Difference | Omipalisib is approximately 200-fold more potent against PI3Kα. |
| Conditions | Cell-free biochemical kinase assay |
Enables ultra-low dosing regimens that eliminate solvent-induced artifacts and off-target effects in high-throughput screening.
A critical failure point of pan-PI3K inhibitors like Buparlisib (BKM120) is their inability to effectively suppress mTOR complexes, which often leads to the reactivation of Akt via mTORC2-mediated feedback. Omipalisib overcomes this by providing simultaneous, sub-nanomolar inhibition of both mTORC1 and mTORC2 . This dual mechanism ensures complete suppression of Akt phosphorylation at both Thr308 and Ser473, a feat that Buparlisib cannot achieve at standard physiological doses [1].
| Evidence Dimension | mTORC1 and mTORC2 Inhibition (Ki / IC50) |
| Target Compound Data | Omipalisib Ki = 0.18 nM (mTORC1) and 0.3 nM (mTORC2) |
| Comparator Or Baseline | Buparlisib (BKM120) demonstrates drastically reduced/negligible potency against mTOR. |
| Quantified Difference | Omipalisib provides sub-nanomolar mTOR blockade, whereas Buparlisib is functionally inactive against mTOR at equivalent doses. |
| Conditions | In vitro kinase profiling and cellular Akt phosphorylation assays |
Prevents compensatory resistance mechanisms in cellular models, ensuring reliable data when studying PI3K/Akt/mTOR pathway dependencies.
Many PI3K inhibitors exhibit significant potency drop-offs across different Class I isoforms, complicating standardized assay design. For instance, Pictilisib (GDC-0941) is highly potent against PI3Kα and δ, but loses significant efficacy against the β and γ isoforms. In contrast, Omipalisib maintains strict sub-nanomolar potency across the entire Class I spectrum [1]. This uniform inhibition profile allows for standardized dosing across diverse cell lines regardless of their specific PI3K isoform dependencies .
| Evidence Dimension | PI3K β and γ Isoform Inhibition (Ki / IC50) |
| Target Compound Data | Omipalisib Ki = 0.13 nM (β) and 0.06 nM (γ) |
| Comparator Or Baseline | Pictilisib (GDC-0941) IC50 = 33 nM (β) and 75 nM (γ) |
| Quantified Difference | Omipalisib is >250-fold more potent against PI3Kβ and >1,200-fold more potent against PI3Kγ. |
| Conditions | Cell-free biochemical kinase assay |
Eliminates the need to titrate distinct concentrations for different cell lines, streamlining procurement for broad-spectrum oncology research.
Hydrophobic dual inhibitors frequently present severe formulation challenges. Dactolisib (BEZ235), for example, is notoriously difficult to formulate for in vivo use, often requiring advanced liposomal nanocarriers or electroporation to achieve therapeutic exposure and prevent precipitation [1]. Omipalisib, while also hydrophobic, has established, highly reproducible formulation protocols using standard laboratory excipients (e.g., 50% PEG-400 or 20% 2-hydroxypropyl-β-cyclodextrin) that maintain compound stability and ensure consistent oral or intravenous delivery in preclinical models [2].
| Evidence Dimension | Formulation complexity for in vivo administration |
| Target Compound Data | Omipalisib is readily formulated in standard PEG-400 / cyclodextrin vehicles. |
| Comparator Or Baseline | Dactolisib (BEZ235) requires complex liposomal encapsulation (L-BEZ) to overcome poor dispersibility. |
| Quantified Difference | Omipalisib reduces formulation overhead by utilizing standard co-solvents rather than requiring specialized nanocarrier synthesis. |
| Conditions | Preclinical in vivo pharmacokinetic and efficacy modeling |
Drastically reduces the time and cost associated with vehicle optimization for animal studies, accelerating the transition from in vitro to in vivo testing.
Because of its extreme picomolar potency (Ki = 0.019 nM for PI3Kα), Omipalisib is the optimal choice for high-throughput phenotypic screening where solvent toxicity must be minimized. It allows researchers to achieve complete pathway blockade at concentrations that are orders of magnitude lower than those required for legacy inhibitors like BEZ235, preserving cell viability and reducing off-target artifacts [1].
In tumor models that exhibit resistance to pan-PI3K inhibitors (such as BKM120) via mTORC2-mediated Akt reactivation, Omipalisib serves as a critical intervention tool. Its sub-nanomolar inhibition of both mTORC1 and mTORC2 ensures the complete suppression of Akt phosphorylation at Ser473, making it essential for studying resistance mechanisms in aggressive malignancies [2].
Unlike inhibitors that show significant efficacy drop-offs against PI3Kβ or γ (e.g., Pictilisib), Omipalisib maintains uniform sub-nanomolar potency across all Class I PI3K isoforms. This makes it the preferred procurement choice for core facilities and laboratories conducting broad-spectrum profiling across heterogeneous cancer cell lines, as it eliminates the need for cell-type-specific dose titrations [2].
For translational research requiring reliable oral or intravenous dosing, Omipalisib offers a distinct processability advantage over highly insoluble analogs. Its compatibility with standard laboratory vehicles, such as PEG-400 and 2-hydroxypropyl-β-cyclodextrin, allows for rapid, reproducible formulation without the need to engineer complex liposomal delivery systems [3].
Acute Toxic;Health Hazard